molecular formula C15H20N2O2 B12068704 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane

3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane

Katalognummer: B12068704
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: DKBABMXWUIOAQU-PBWFPOADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The presence of the azabicyclo[3.2.1]octane core makes it a valuable scaffold for the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane typically involves the combination of amines, α-halo-acetophenones, and sugar or tartaric acid derivatives . One common method is the solid-phase synthesis approach, which allows for the efficient preparation of this compound by anchoring each of the three components . The reaction conditions often involve mild temperatures and the use of suitable solvents to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of solid-phase synthesis and combinatorial chemistry can be applied to scale up the production. These methods offer the advantage of producing large quantities of the compound with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Wirkmechanismus

The mechanism of action of 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific azabicyclo[3.2.1]octane core, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C15H20N2O2

Molekulargewicht

260.33 g/mol

IUPAC-Name

benzyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate

InChI

InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-8-12-6-7-13(9-14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18)/t12-,13+,14?

InChI-Schlüssel

DKBABMXWUIOAQU-PBWFPOADSA-N

Isomerische SMILES

C1C[C@H]2CC(C[C@@H]1N2)NC(=O)OCC3=CC=CC=C3

Kanonische SMILES

C1CC2CC(CC1N2)NC(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.